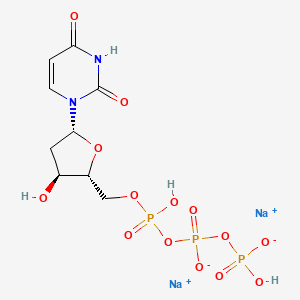

dUTP sodium salt

Description

Significance of dUTP in Nucleotide Metabolism

The primary significance of dUTP in nucleotide metabolism lies in its role as the immediate precursor for the synthesis of deoxythymidine triphosphate (dTTP), an essential building block for DNA replication. baseclick.eubiorxiv.org The metabolic pathway involves several key enzymatic steps. UDP is first converted to dUDP by ribonucleotide reductase, and dUDP is then phosphorylated to form dUTP. researchgate.net

The central reaction in this pathway is the rapid hydrolysis of dUTP into deoxyuridine monophosphate (dUMP) and inorganic pyrophosphate. baseclick.euontosight.ai This reaction is catalyzed by the enzyme dUTP pyrophosphatase, also known as dUTPase or DUT. excedr.comwikipedia.org This step is critical for two main reasons: it prevents the accumulation of dUTP in the cell and it generates dUMP. excedr.comwikipedia.org The dUMP produced is then converted to deoxythymidine monophosphate (dTMP) by the enzyme thymidylate synthase, which is subsequently phosphorylated to form the dTTP required for DNA synthesis. baseclick.euwikipedia.org The tight regulation and high efficiency of dUTPase are essential for maintaining the correct balance of nucleotide pools within the cell. baseclick.eu

| Enzyme | Abbreviation | Function in dUTP Metabolism | Reference |

|---|---|---|---|

| Ribonucleotide Reductase | RNR | Catalyzes the formation of deoxyribonucleotides (e.g., dUDP) from ribonucleotides (e.g., UDP). | baseclick.eubiorxiv.org |

| dUTP Pyrophosphatase | dUTPase / DUT | Catalyzes the hydrolysis of dUTP to dUMP and pyrophosphate, preventing dUTP accumulation and providing the substrate for dTTP synthesis. | excedr.comwikipedia.orgnih.gov |

| Thymidylate Synthase | TS | Catalyzes the methylation of dUMP to form dTMP, a key step in the de novo synthesis of thymidine (B127349) nucleotides. | baseclick.eubiorxiv.orgwikipedia.org |

Overview of dUTP's Role in Genomic Integrity Maintenance

The maintenance of genomic integrity is paramount for cellular viability, and the metabolism of dUTP is intrinsically linked to this process. The structural similarity between dUTP and dTTP allows DNA polymerases to mistakenly incorporate dUTP into DNA in place of dTTP, creating adenine-uracil (A-U) base pairs. baseclick.euexcedr.com Uracil (B121893) can also appear in DNA through the spontaneous deamination of cytosine, which results in a guanine-uracil (G-U) mismatch, a highly mutagenic lesion. wikipedia.orgpnas.orgoup.com

To prevent the potentially harmful effects of uracil in DNA, cells have evolved robust defense mechanisms. The primary line of defense is the enzyme dUTPase, which maintains intracellular dUTP pools at a very low level, thereby minimizing the probability of its incorporation into the genome. baseclick.euwikipedia.org The expression of dUTPase is closely linked with DNA synthesis, ensuring its activity is highest when the demand for dNTPs for replication is greatest. nih.gov

If uracil is incorporated into DNA, it is recognized and removed by the base excision repair (BER) pathway. pnas.orgfrontiersin.org The key enzyme initiating this process is Uracil-DNA Glycosylase (UDG), which scans the DNA, identifies the uracil base, and cleaves the N-glycosidic bond that links it to the deoxyribose sugar. wikipedia.orgfrontiersin.orgresearchgate.net This action creates an abasic (apurinic/apyrimidinic or AP) site in the DNA, which is then processed by other enzymes in the BER pathway to restore the correct DNA sequence. pnas.orgoup.com

In situations where dUTP levels are abnormally high (for instance, if dUTPase function is compromised), a "futile cycle" of repair can be initiated. biorxiv.orgwikipedia.org Continuous incorporation of uracil by DNA polymerase is followed by its immediate removal by UDG. nih.govresearchgate.net This repeated cycle of excision and repair can lead to the accumulation of single-strand breaks in the DNA, ultimately causing DNA fragmentation, genomic instability, and cell death. biorxiv.orgwikipedia.orgresearchgate.net

| Property | Value | Reference |

|---|---|---|

| Compound Name | 2'-Deoxyuridine-5'-triphosphate sodium salt | krackeler.com |

| Molecular Formula | C₉H₁₅N₂O₁₄P₃ (free acid) | larova.comjenabioscience.com |

| Molecular Weight | 468.14 g/mol (free acid) | larova.comjenabioscience.com |

| CAS Number | 102814-08-4 | larova.comjenabioscience.com |

| Form | Clear aqueous solution | larova.com |

| Purity (Commercial) | ≥ 99% (HPLC) | jenabioscience.comneb.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H13N2Na2O14P3 |

|---|---|

Molecular Weight |

512.11 g/mol |

IUPAC Name |

disodium;[[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C9H15N2O14P3.2Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17);;/q;2*+1/p-2/t5-,6+,8+;;/m0../s1 |

InChI Key |

MYSPQSAAHPZTGA-CDNBRZBRSA-L |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+] |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+] |

Origin of Product |

United States |

Enzymatic Regulation and Pathways of Dutp Metabolism

Deoxyuridine Triphosphatase (dUTPase) Activity and Significance

Deoxyuridine triphosphatase, or dUTPase, is a crucial enzyme found in most living organisms, from bacteria and archaea to eukaryotes and even some viruses. preprints.orgnih.gov Its primary role is to maintain the integrity of DNA by preventing the incorporation of uracil (B121893). acs.org It achieves this by catalyzing the hydrolysis of deoxyuridine triphosphate (dUTP) into deoxyuridine monophosphate (dUMP) and pyrophosphate (PPi). preprints.orgresearchgate.net This reaction serves a dual purpose: it reduces the cellular concentration of dUTP, thereby minimizing its erroneous incorporation into DNA by DNA polymerases, and it provides the precursor, dUMP, for the synthesis of thymidine (B127349) triphosphate (dTTP), an essential building block of DNA. preprints.orggrantome.com The presence of uracil in DNA can trigger the base excision repair system, and a high number of uracil residues can lead to DNA strand breaks and cell death. preprints.orgresearchgate.net

The indispensability of dUTPase is highlighted by the fact that knocking out the gene encoding for it is lethal in various organisms, including Escherichia coli, Saccharomyces cerevisiae, and mice. rowan.edumdpi.com While some mutant organisms with inactive dUTPase can survive, it is generally believed that the enzyme may have additional, yet-to-be-fully-understood functions essential for cell viability. preprints.orgmdpi.com For instance, some bacteriophage dUTPases are involved in regulating the transfer of mobile genetic elements. preprints.org

Catalytic Mechanisms of dUTP Hydrolysis by dUTPase

The hydrolysis of dUTP by dUTPase follows a mechanism of nucleophilic attack. preprints.org A water molecule, activated by a conserved aspartate residue in the enzyme's active site, attacks the alpha-phosphate of the dUTP molecule. preprints.orgnih.gov This results in the cleavage of the phosphate (B84403) ester bond, producing dUMP and a pyrophosphate molecule. preprints.orgrowan.edu The oxygen atom from the attacking water molecule becomes incorporated into the dUMP. preprints.org For this catalytic activity, dUTPase requires a divalent metal ion, typically magnesium (Mg²⁺), which is coordinated by conserved residues and water molecules within the active site. preprints.orgbenthamdirect.com The binding of the substrate into a catalytically ready conformation is facilitated by interactions with the Mg²⁺ ion, movements of conserved enzyme motifs, and a network of hydrogen bonds within the active site. nih.gov

Kinetic Characterization and Substrate Specificity of dUTPase Enzymes

dUTPases exhibit a high degree of specificity for their substrate, dUTP. nih.govgenscript.com This specificity is crucial to prevent the hydrolysis of other structurally similar nucleotides, which would be detrimental to cellular processes. benthamdirect.com For example, the homotrimeric dUTPase from the Western Corn Rootworm hydrolyzes dUTP but shows no activity towards dATP, dTTP, dCTP, or dGTP. unl.edu However, the degree of specificity can vary between different classes of dUTPases. While trimeric dUTPases are highly specific, some dimeric dUTPases have been shown to hydrolyze dCTP, albeit with lower efficiency. preprints.orgnih.gov Dimeric enzymes from some organisms like Campylobacter jejuni and Leishmania major can also efficiently hydrolyze dUDP, a compound that acts as an inhibitor for trimeric dUTPases. tandfonline.comcapes.gov.br

Kinetic studies have provided detailed insights into the efficiency of dUTPase catalysis. For instance, the Campylobacter jejuni dimeric dUTPase has a Michaelis-Menten constant (Km) for dUTP of 0.66 µM and a catalytic rate constant (kcat) of 12.3 s⁻¹. tandfonline.com The specificity constant (kcat/Km) for dUTP is 18.6 x 10⁶ M⁻¹s⁻¹. tandfonline.com For comparison, the dimeric dUTPase from Leishmania major has a Km for dUTP of 2.11 µM and a kcat of 49 s⁻¹. capes.gov.br The dUTPase from the planarian Dugesia ryukyuensis showed a Km of 4.0 µM for dUTP. core.ac.uk

| Organism | dUTPase Class | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|---|---|

| Campylobacter jejuni | Dimeric | dUTP | 0.66 | 12.3 | 18.6 x 10⁶ |

| Campylobacter jejuni | Dimeric | dUDP | 4.74 | 16.6 | 3.5 x 10⁶ |

| Leishmania major | Dimeric | dUTP | 2.11 | 49 | - |

| Dugesia ryukyuensis | Trimeric | dUTP | 4.0 | 3.4 x 10 | 8.5 x 10⁶ |

Structural Elucidation of dUTPase-dUTP Interactions and Active Site Architecture

The three-dimensional structures of dUTPases reveal the basis for their substrate specificity and catalytic activity. researchgate.net In homotrimeric dUTPases, the most common form, the active sites are formed at the interfaces of the three identical subunits. preprints.orgresearchgate.net This means that residues from all three subunits contribute to forming each of the three active sites. acs.orgresearchgate.net Specifically, residues from one subunit are involved in recognizing the uracil base and the deoxyribose sugar, a second subunit provides residues for binding the phosphate chain, and the flexible C-terminal arm of the third subunit covers the active site once the substrate is bound. benthamdirect.comresearchgate.net

Five conserved motifs (I-V) are crucial for forming the active site in trimeric dUTPases. preprints.orgresearchgate.net Motifs I, II, and IV from one subunit and motif III from an adjacent subunit create the main pocket, while motif V from the third subunit completes the active site upon substrate binding. nih.govresearchgate.net A β-hairpin structure formed by residues in motif III is responsible for the specific recognition of uracil and the exclusion of other bases. preprints.org The interaction between a conserved aromatic residue in the active site and the uracil ring of the substrate also plays a significant role in stabilizing the transition state of the hydrolysis reaction. oup.com

Diverse Structural Classes and Evolutionary Aspects of dUTPases (Homotrimeric, Homodimeric, Monomeric)

dUTPases are classified into three main structural families based on their quaternary structure: homotrimeric, homodimeric, and monomeric. preprints.orgmdpi.com

Homotrimeric dUTPases are the most widespread and well-characterized family, found in organisms across all domains of life and in some viruses. preprints.orgmdpi.com They are composed of three identical subunits that form three active sites at their interfaces. preprints.org These enzymes typically have a β-sheet-rich structure. preprints.orgnih.gov

Homodimeric dUTPases are found in some parasitic organisms like Leishmania major and Trypanosoma cruzi, as well as in certain bacteria and bacteriophages. preprints.orgtandfonline.com They consist of two identical subunits and have an α-helical fold, which is structurally distinct from the trimeric enzymes. preprints.orgnih.gov Dimeric dUTPases also possess five conserved motifs, but these are not similar to those of the trimeric enzymes. preprints.org

Monomeric dUTPases are the least common and are found exclusively in some herpesviruses. preprints.orgnih.gov These enzymes are thought to have evolved from a gene duplication of a trimeric dUTPase. rowan.edunih.gov They are larger than the other types and contain the five conserved motifs within a single polypeptide chain, with a rearranged order (III, I, II, IV, V). nih.govrowan.edu This single chain folds to create one active site. rowan.edu

The evolutionary origins of viral dUTPases are complex, with evidence suggesting multiple instances of horizontal gene transfer from host organisms. mdpi.com

Interplay of dUTP with DNA Polymerases and Replication Fidelity

The cellular concentration of dUTP is a critical factor for maintaining the fidelity of DNA replication. genscript.com DNA polymerases can mistakenly incorporate dUTP into newly synthesized DNA instead of dTTP. grantome.com This is because the U:A base pair is structurally very similar to the canonical T:A pair. preprints.org Elevated levels of dUTP can lead to an increased frequency of such misincorporation events. nih.gov

The incorporation of uracil into DNA can have several detrimental effects. It can cause mutations and lead to stalling of the replication fork, as some DNA polymerases, particularly those from archaea, can recognize uracil in the template strand and halt synthesis. genscript.compnas.org The presence of dUTPase is therefore essential for preventing the accumulation of dUTP and minimizing these errors. genscript.com In E. coli, for example, increased dUTP levels have been shown to cause an increase in DNA strand scissions during replication. nih.gov

Cellular Mechanisms for Uracil Excision and DNA Repair

When uracil is incorporated into DNA, either through misincorporation of dUTP or the deamination of cytosine, cells employ the base excision repair (BER) pathway to remove it. grantome.comebi.ac.ukwikipedia.org The key enzyme that initiates this process is uracil-DNA glycosylase (UDG). grantome.comwikipedia.org UDG recognizes the uracil base within the DNA duplex and cleaves the N-glycosylic bond that links it to the deoxyribose sugar. researchgate.netebi.ac.uk This action creates an apurinic/apyrimidinic (AP) site, an abasic site in the DNA. grantome.com

Following the creation of the AP site, the repair process is completed by a series of other enzymes. An AP endonuclease cuts the phosphodiester backbone at the AP site. grantome.com Then, a DNA polymerase fills in the gap with the correct nucleotide (thymine), and finally, a DNA ligase seals the nick in the DNA strand, restoring the integrity of the molecule. grantome.com In some organisms, an alternative nucleotide incision repair (NIR) pathway has been identified, where an AP endonuclease can directly recognize and remove uracil from DNA, independent of a DNA glycosylase. pnas.org

Uracil-DNA Glycosylase (UDG) Pathways and Uracil Removal from DNA

The integrity of the genome is constantly threatened by the potential incorporation of uracil into DNA. Uracil can arise in DNA through two primary mechanisms: the deamination of cytosine to form a U:G mismatch, and the misincorporation of deoxyuridine monophosphate (dUMP) from the deoxyuridine triphosphate (dUTP) pool opposite adenine (B156593) during DNA replication. nih.govmdpi.com To counteract this, cells have evolved a sophisticated repair mechanism known as the base excision repair (BER) pathway, which is initiated by the enzyme Uracil-DNA Glycosylase (UDG). wikipedia.orggenetoprotein.com

UDG, also known as Uracil-N-Glycosylase (UNG), is a highly conserved enzyme that plays a critical role in preventing mutagenesis by identifying and removing uracil from DNA. nih.govwikipedia.org It scans the DNA and, upon recognizing a uracil residue, cleaves the N-glycosidic bond between the uracil base and the deoxyribose sugar backbone. wikipedia.orggenetoprotein.com This action results in the creation of a free uracil base and an abasic (AP) site in the DNA strand, an area devoid of a base. mdpi.comresearchgate.net The enzyme is proficient at removing uracil from both single-stranded and double-stranded DNA. nih.gov

The UDG superfamily of enzymes is classified into several families based on their structure and substrate specificity. nih.gov The most extensively studied is Family 1 (UNG), which includes human UNG. These enzymes are highly efficient at excising uracil from both U:A and U:G pairs. nih.gov Other families, such as Family II, which includes human thymine (B56734) DNA glycosylase (TDG), are more specific for mismatches like U:G. nih.gov

The process of uracil removal is a critical first step in the BER pathway. Following the creation of the AP site by UDG, other enzymes in the pathway, such as AP endonucleases, DNA polymerases, and DNA ligases, act sequentially to process the AP site, insert the correct nucleotide (thymine), and restore the integrity of the DNA strand. researchgate.netresearchgate.net This coordinated enzymatic cascade ensures the faithful repair of uracil-containing DNA, thereby preventing potential mutations that could arise during subsequent rounds of DNA replication. wikipedia.org The activity of UDG is cell-cycle dependent, with higher levels observed in proliferating cells to cope with the increased risk of dUTP incorporation during DNA synthesis. researchgate.net

Table 1: Key Enzymes in Uracil Removal and the Base Excision Repair Pathway

| Enzyme | Function in the Pathway | Reference |

|---|---|---|

| dUTPase | Hydrolyzes dUTP to dUMP and pyrophosphate, preventing dUTP buildup and its incorporation into DNA. | researchgate.netbaseclick.eu |

| Uracil-DNA Glycosylase (UDG/UNG) | Recognizes and excises uracil from DNA by cleaving the N-glycosidic bond, creating an abasic (AP) site. | wikipedia.orggenetoprotein.com |

| AP Endonuclease | Cleaves the phosphodiester backbone at the AP site, creating a nick. | nih.gov |

| DNA Polymerase | Fills the gap with the correct nucleotide (dTTP). | nih.gov |

| DNA Ligase | Seals the nick in the DNA backbone, completing the repair process. | researchgate.net |

Linkages to Cellular DNA Damage Response and Genetic Stability

The metabolism of dUTP is intricately linked to the cellular DNA damage response (DDR), a network of signaling pathways that detect, signal, and repair DNA lesions to maintain genomic stability. mdpi.comebi.ac.uk An imbalance in the cellular nucleotide pool, specifically an elevated dUTP/dTTP ratio, is a significant threat to genetic stability as it increases the likelihood of uracil incorporation into DNA by polymerases. nih.govresearchgate.net

The enzyme dUTP pyrophosphatase (dUTPase) is a crucial gatekeeper in maintaining genetic stability. By hydrolyzing dUTP, it serves a dual role: it prevents the accumulation of mutagenic dUTP and provides dUMP, the precursor for the synthesis of dTTP. researchgate.netresearchgate.netmdpi.com Consequently, the activity of dUTPase is vital for keeping the cellular dUTP/dTTP ratio low. researchgate.net

When dUTPase function is compromised or overwhelmed, increased uracil incorporation occurs. The subsequent excision of this uracil by UDG creates numerous AP sites. nih.govnih.gov While this is a necessary repair step, an excessive number of AP sites can be cytotoxic and mutagenic if not efficiently repaired, potentially leading to DNA strand breaks. nih.govnih.gov This burden of AP sites is a form of endogenous DNA damage that activates the DDR. nih.gov

Studies in various organisms have demonstrated the critical role of dUTPase in preventing DNA damage. In Saccharomyces cerevisiae, reduced dUTPase activity leads to a strong spontaneous mutator phenotype, growth delays, and cell cycle abnormalities. nih.gov These effects are largely dependent on the presence of UDG, confirming that they stem from the processing of incorporated uracil. nih.govnih.gov Similarly, depletion of dUTPase in Trypanosoma brucei results in increased intracellular dUTP levels, the formation of numerous DNA strand breaks, and defects in cell cycle progression. nih.gov

The cellular response to this type of DNA damage involves the activation of key DDR kinases like ATM (ataxia telangiectasia mutated) and ATR (ATM and Rad3-related), which orchestrate cell cycle arrest to allow time for repair. mdpi.commdpi.com If the damage is too extensive, these pathways can trigger cellular senescence or apoptosis (programmed cell death). mdpi.comnih.gov Therefore, the tightly regulated metabolism of dUTP, primarily through the action of dUTPase, and the efficient removal of incorporated uracil by UDG are fundamental processes for preventing DNA damage, activating the appropriate cellular responses when damage occurs, and ultimately preserving the genetic stability of the cell. nih.govbiorxiv.org

Table 2: Research Findings on dUTP Metabolism and Genetic Stability

| Finding | Organism/System Studied | Implication for Genetic Stability | Reference |

|---|---|---|---|

| Reduced dUTPase activity leads to a strong spontaneous mutator phenotype and cell cycle abnormalities. | Saccharomyces cerevisiae | dUTPase is critical for preventing endogenous DNA damage and maintaining genome integrity. | nih.gov |

| Depletion of dUTPase induces numerous DNA strand breaks and impairs cell cycle progression. | Trypanosoma brucei | Adequate dUTPase levels are essential for efficient DNA replication and preventing lethal DNA damage. | nih.gov |

| An elevated dUTP/dTTP ratio leads to uracil incorporation, triggering the Base Excision Repair pathway. | General cellular models | The balance of dNTP pools is a key factor in preventing DNA damage that can lead to mutations. | researchgate.net |

| The DDR is activated in response to an accumulation of AP sites resulting from uracil excision. | General cellular models | Uracil in DNA is recognized as a lesion that triggers a cellular response to halt the cell cycle and initiate repair. | nih.govmdpi.com |

| Upregulation of ribonucleotide reductase (RNR) can lead to increased dUTP levels and genome instability when dUTPase is low. | Cancer cells | Alterations in nucleotide metabolism in cancer can create vulnerabilities related to uracil incorporation and DNA damage. | biologists.com |

Role of Dutp in Maintaining Genomic Integrity

Prevention of Uracil (B121893) Misincorporation into DNA

The primary defense against the inclusion of uracil in DNA is the enzymatic control of cellular dUTP levels. frontiersin.orgnih.gov This is chiefly accomplished by the enzyme dUTP pyrophosphatase, commonly known as dUTPase. aacrjournals.orgnih.gov

dUTPase plays a crucial dual role in nucleotide metabolism:

It catalyzes the rapid and highly efficient hydrolysis of dUTP into deoxyuridine monophosphate (dUMP) and pyrophosphate. aacrjournals.orgexcedr.comuniprot.org This reaction serves to minimize the intracellular concentration of dUTP, thereby maintaining a very low dUTP:dTTP ratio. aacrjournals.orgscienceinschool.org

It provides the necessary substrate, dUMP, for the de novo synthesis of thymidylate (dTMP), which is subsequently phosphorylated to form dTTP, the canonical building block for DNA. aacrjournals.orgontosight.aiwikipedia.org

Most DNA polymerases, the enzymes responsible for synthesizing DNA, cannot effectively distinguish between dUTP and dTTP during replication. nih.govacs.orgnih.gov Consequently, the rate of uracil incorporation is largely dependent on the relative availability of these two nucleotides. nih.govscienceinschool.org By keeping dUTP pools low, dUTPase ensures that DNA polymerase preferentially incorporates thymine (B56734). Under normal cellular conditions, the combined actions of dUTPase, which sanitizes the nucleotide pool, and the DNA repair enzyme Uracil-DNA Glycosylase (UDG), which removes any uracil that does get incorporated, effectively maintain uracil-free DNA. aacrjournals.orgnih.gov The essential nature of this control is highlighted by the fact that dUTPase is vital for cellular DNA replication in many organisms. bibliotekanauki.pl

Impact on DNA Replication Fidelity and Chromosomal Stability

The fidelity of DNA replication relies on several factors, including the accuracy of DNA polymerases and the balance of the deoxynucleoside triphosphate (dNTP) pools. researchgate.netuni-heidelberg.defrontiersin.org Perturbations in the concentration and balance of the four dNTPs can be detrimental to genome stability by affecting the nucleotide selectivity of DNA polymerases. nih.gov

An elevated dUTP:dTTP ratio significantly compromises DNA replication fidelity. scienceinschool.org When cellular dUTP levels rise, DNA polymerases misincorporate uracil into the newly synthesized DNA strand opposite adenine (B156593). nih.gov While this U:A pair is not a mismatch in terms of Watson-Crick base pairing, the presence of uracil in DNA is recognized as an error by the cell's repair machinery. acs.orgplos.org

The process of removing this misincorporated uracil has profound implications for chromosomal stability:

Initiation of Base Excision Repair (BER): The enzyme Uracil-DNA Glycosylase (UDG) identifies and excises the uracil base, creating an abasic (apurinic/apyrimidinic or AP) site. frontiersin.orgresearchgate.net

Generation of DNA Strand Breaks: The AP site is then processed by an AP endonuclease, which cleaves the phosphodiester backbone, resulting in a transient single-strand break (nick). pnas.org

Futile Repair Cycles and Double-Strand Breaks: If the dUTP pool remains high, there is a significant chance that dUTP will be re-incorporated during the repair synthesis step. scienceinschool.org This triggers a futile cycle of uracil incorporation and excision. aacrjournals.org When these repair events occur frequently or on opposing strands in close proximity, the single-strand nicks can be converted into highly cytotoxic double-strand breaks. scienceinschool.orgpnas.org

| Condition / Model System | Key Finding | Impact on Genomic Stability | Reference |

|---|---|---|---|

| Folate Deficiency in Human Cells | Decreased dTMP synthesis leads to an increased dUMP/dTMP ratio and massive uracil misincorporation. | Causes chromosome breaks, micronucleus formation, and genetic instability. | pnas.org |

| Yeast (S. cerevisiae) with Altered dNTP Pools | Imbalances with low dATP and high dGTP pools were most detrimental to replication fidelity. | Caused strong mutator phenotypes, including base pair substitutions and frameshift mutations. | researchgate.netuni-heidelberg.de |

| Friend Murine Erythroleukemia Cells (TK-deficient) | A greater than six-fold increase in the dCTP:dTTP pool ratio. | Did not significantly alter replication fidelity but was associated with a predominance of GC → AT transitions, possibly due to reduced efficiency of uracil repair. | nih.gov |

| Yeast with Lowered DNA Polymerase δ | DNA replication stress was induced. | Resulted in a high rate of chromosome loss and other genomic alterations, reflecting a reduced capacity to repair double-strand breaks. | pnas.org |

Consequences of dUTPase Dysregulation on Genomic Stability

Given its central role in controlling dUTP pools, the dysregulation of dUTPase activity has severe consequences for the maintenance of a stable genome. frontiersin.orgaacrjournals.org Both the loss and the overexpression of dUTPase can lead to pathological states.

dUTPase Deficiency: Inactivation or depletion of dUTPase leads to a dramatic accumulation of cellular dUTP. aacrjournals.orgembopress.org This overwhelms the cell's ability to prevent uracil incorporation during DNA replication. The result is a "thymineless death" phenotype, characterized by:

Extensive Uracil in DNA: High dUTP:dTTP ratios lead to massive substitution of thymine with uracil. aacrjournals.org

Futile Repair Cycles: The UDG-mediated repair system is constitutively activated, leading to repeated cycles of uracil excision and re-insertion. frontiersin.orgaacrjournals.org

Genomic Fragmentation: This iterative process results in an accumulation of DNA strand breaks, increased genetic recombination, and chromosomal fragmentation, ultimately leading to cell death. aacrjournals.orgdiabetesjournals.orgasm.org

Studies in E. coli have shown that dUTPase deficiency is synthetically lethal with defects in base excision and recombinational repair pathways. asm.org In C. elegans, dUTPase depletion causes developmental defects and embryonic lethality, which are direct results of the processing of misincorporated uracil by UNG-1. embopress.org Interestingly, some organisms survive without dUTPase by also lacking a functional UDG, resulting in a stable genome that contains uracil. frontiersin.org

dUTPase Overexpression: Elevated dUTPase expression is frequently observed in cancer cells and has significant clinical implications. aacrjournals.orgwikipedia.org Overexpression can protect tumor cells from certain types of chemotherapy. For instance, agents like 5-fluorouracil (B62378) work by inhibiting thymidylate synthase, which leads to dUTP accumulation and uracil-induced DNA damage. nih.govoup.com Elevated dUTPase levels can counteract this effect by efficiently degrading the excess dUTP, thus conferring chemoresistance. aacrjournals.orgoup.com

Recent research has also uncovered a link between dUTPase levels, ribonucleotide reductase (RNR) expression, and cancer prognosis. High expression of the RNR subunit R2 can drive dUTP production. researchgate.netbiologists.com The combination of high R2 and low dUTPase expression has been shown to increase genomic stress and is correlated with a poor prognosis in colorectal and breast cancer patients. researchgate.netnih.govaacrjournals.org Conversely, co-expression of dUTPase can abolish the genomic instability induced by high R2 levels. nih.govaacrjournals.org

| dUTPase Status | Model System / Context | Key Consequence | Reference |

|---|---|---|---|

| Inactivation / Deficiency | Escherichia coli | Accumulation of dUTP, extensive uracil misincorporation, DNA strand breaks, increased recombination, and cell death. | aacrjournals.org |

| Depletion (siRNA) | Human Colon Cancer Cells | dUTP accumulation and growth arrest. Sensitizes cells to FUdR treatment through enhanced DNA damage. | oup.com |

| Overexpression | Human Colorectal Tumor Cell Line | Conferred resistance to FUdR-induced DNA damage and cytotoxicity. | bibliotekanauki.ploup.com |

| Low Expression (with high RNR-R2) | Colorectal and Breast Cancer Clinical Samples | Correlates with increased genome stress, chromosomal instability, and poorer overall survival. | researchgate.netnih.govaacrjournals.org |

| Mutation (Monogenic Syndrome) | Human Patients | Associated with a syndrome featuring diabetes and bone marrow failure; silencing in pancreatic β-cells leads to apoptosis. | diabetesjournals.org |

Advanced Applications of Dutp Sodium Salt in Molecular Biology Research Methodologies

Strategic Integration into Nucleic Acid Amplification Technologies

The unique properties of dUTP sodium salt have led to its strategic integration into several key nucleic acid amplification technologies, enhancing the reliability and specificity of these methods.

Polymerase Chain Reaction (PCR) and Quantitative PCR (qPCR) Systems

In both conventional Polymerase Chain Reaction (PCR) and quantitative PCR (qPCR), dUTP is utilized to prevent carryover contamination and to optimize reaction conditions for efficient amplification. apenzy.comsigmaaldrich.com

Leveraging dUTP for Carryover Contamination Control via UDG Treatment

A significant challenge in PCR-based diagnostics and research is carryover contamination, where amplicons from previous reactions contaminate new experiments, leading to false-positive results. nih.govpromega.ca A highly effective strategy to combat this involves the substitution of dTTP with dUTP in the PCR master mix. nih.govroche.comexcedr.com This results in the synthesis of uracil-containing PCR products. nih.gov

Subsequently, all new PCR reaction mixtures are pre-treated with Uracil-DNA Glycosylase (UDG). nih.govpromega.ca UDG is an enzyme that specifically recognizes and cleaves the uracil (B121893) base from the DNA backbone, creating an apyrimidinic site. nih.gov These sites are labile and block DNA polymerase from amplifying the contaminating DNA. nih.gov The UDG enzyme is then heat-inactivated during the initial denaturation step of the PCR, ensuring that only the intended template DNA is amplified. nih.govpromega.ca This method is compatible with various DNA polymerases, including GoTaq® DNA Polymerase. promega.ca

The effectiveness of this system has been demonstrated in sensitive real-time PCR assays, where it can be used without compromising amplification efficiency, even with low target numbers. tandfonline.com It is also employed in isothermal amplification techniques like reverse transcription loop-mediated isothermal amplification (RT-LAMP) to prevent false positives from carryover. researchgate.net

Key Steps in dUTP/UDG Carryover Contamination Control:

Incorporation: dUTP is used in the PCR mix instead of or along with dTTP, resulting in uracil-containing amplicons. nih.govmeridianbioscience.com

Pre-treatment: New reaction mixes are treated with UDG before amplification. itwreagents.com

Degradation: UDG removes uracil from any contaminating amplicons from previous reactions. nih.gov

Inactivation: UDG is heat-inactivated at the start of the PCR, allowing amplification of the target DNA. promega.caitwreagents.com

Optimization of dUTP and Magnesium Ion Concentrations for Amplification Efficiency

While the dUTP/UDG system is highly effective, the replacement of dTTP with dUTP can sometimes impact the efficiency of the PCR. To counteract this, it is often necessary to optimize the concentrations of dUTP and magnesium ions (Mg²⁺) in the reaction. sigmaaldrich.com

Research has shown that for consistent and strong amplification, a mixture of dUTP and a small amount of dTTP can be beneficial. promega.ca For instance, a ratio of 175µM dUTP to 25µM dTTP has been found to work well with some polymerases. promega.ca In other cases, a higher total concentration of dUTP (e.g., 0.6 mM) may be required to maintain optimal PCR efficiency. sigmaaldrich.com

Magnesium ions are a critical cofactor for DNA polymerase activity and also bind to dNTPs. duke.edusigmaaldrich.com When the dNTP concentration, including dUTP, is increased, the concentration of MgCl₂ must also be adjusted upwards to ensure there is sufficient free Mg²⁺ for the polymerase to function optimally. sigmaaldrich.comsigmaaldrich.com The optimal Mg²⁺ concentration typically ranges from 1.5 mM to 5 mM, and it should be empirically determined for each experimental system. sigmaaldrich.comnih.gov

Table 1: General Recommendations for dUTP and Mg²⁺ Optimization in PCR

| Component | Standard Concentration | Optimization Range | Key Considerations |

| dUTP | 200 µM (when replacing dTTP) | 200 µM - 600 µM | Higher concentrations may be needed to match the efficiency of dTTP. sigmaaldrich.comitwreagents.com |

| dTTP | 0 µM (complete replacement) | 0 - 25 µM (in combination with dUTP) | A small amount of dTTP can sometimes improve amplification consistency. promega.ca |

| Mg²⁺ | 1.5 - 2.5 mM | 1.5 - 5.0 mM | Must be titrated, especially when dNTP/dUTP concentrations are high. sigmaaldrich.comneb.com |

Applications in Reverse Transcription-PCR (RT-PCR)

The dUTP/UDG system for carryover contamination control is also fully applicable to Reverse Transcription-PCR (RT-PCR) and its quantitative version, RT-qPCR. apenzy.comroche.com This is particularly important in diagnostic applications where the detection of RNA viruses or gene expression analysis requires high sensitivity and specificity, making the prevention of false positives from amplicon carryover critical. excedr.com The principles of dUTP incorporation and UDG treatment remain the same as in standard PCR.

Utilization in Nucleic Acid Labeling and Detection Strategies

Beyond contamination control, dUTP and its modified analogs are fundamental to a wide array of nucleic acid labeling and detection techniques.

Enzymatic Incorporation of Modified dUTP for Probe Synthesis

DNA probes are essential tools for detecting specific nucleic acid sequences in techniques like fluorescence in situ hybridization (FISH), Southern blotting, and microarray analysis. sigmaaldrich.com These probes are often generated by enzymatically incorporating dUTP molecules that have been modified with a label.

The process involves using a DNA polymerase to synthesize a DNA strand in the presence of a modified dUTP. oup.comresearchgate.net This results in a probe that is tagged throughout its length. The label can be a hapten like biotin (B1667282) or digoxigenin, or a fluorescent dye. sigmaaldrich.com

Hapten Labeling: Biotin-11-dUTP and Digoxigenin-11-dUTP are commonly used. nih.govlumiprobe.com The hapten-labeled probe is later detected using an enzyme-conjugated binding protein (like streptavidin for biotin or an anti-digoxigenin antibody) that catalyzes a colorimetric or chemiluminescent reaction. nih.gov

Direct Fluorescent Labeling: dUTP can be directly conjugated to a fluorescent dye, such as fluorescein, Cy3, or Cy5. oup.comresearchgate.netnih.govjenabioscience.com This allows for direct detection of the hybridized probe via fluorescence microscopy or imaging. jenabioscience.com

Indirect "Click" Chemistry Labeling: A modern approach involves incorporating dUTP modified with a small, bio-orthogonal functional group like an alkyne or an azide. fishersci.cafishersci.co.ukoup.com After incorporation, a fluorescent dye containing the complementary reactive group is "clicked" onto the probe in a highly specific chemical reaction. fishersci.cafishersci.co.uk This method, used in assays like the Click-iT™ Plus TUNEL assay, allows for more efficient incorporation of the modified nucleotide due to its smaller size. fishersci.cafishersci.co.uk

Aminoallyl-dUTP Labeling: Another two-step method involves the enzymatic incorporation of 5-(3-aminoallyl)-dUTP (aa-dUTP). tandfonline.com The resulting amine-modified DNA is then chemically labeled with an amine-reactive fluorescent dye. tandfonline.com This approach allows for consistent and high-density labeling, which can be difficult to achieve with direct incorporation of bulky dye-labeled nucleotides. tandfonline.com

These labeling methods are employed in various techniques, including the Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay, which detects DNA fragmentation, a hallmark of apoptosis. wikipedia.orgpressbooks.pubnih.gov In the TUNEL assay, the enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of DNA breaks. pressbooks.pubaatbio.com

Table 2: Examples of Modified dUTP Analogs for Probe Synthesis

| Modified dUTP Analog | Label Type | Detection Method | Common Applications |

| Biotin-11-dUTP | Hapten | Indirect (Streptavidin conjugate) | FISH, Southern/Northern blotting lumiprobe.com |

| Digoxigenin-11-dUTP | Hapten | Indirect (Anti-DIG antibody) | FISH, Southern/Northern blotting nih.gov |

| Fluorescein-12-dUTP | Fluorophore | Direct (Fluorescence) | FISH, Microarrays jenabioscience.com |

| Cy3-dUTP / Cy5-dUTP | Fluorophore | Direct (Fluorescence) | Multicolor FISH oup.comresearchgate.netnih.gov |

| Alkyne-modified dUTP | Bio-orthogonal | Indirect (Click chemistry) | TUNEL assay, Imaging fishersci.cafishersci.co.uk |

| Aminoallyl-dUTP | Amine group | Indirect (Amine-reactive dyes) | Microarrays, FISH tandfonline.com |

| Azido-dUTP | Bio-orthogonal | Indirect (Click chemistry) | Dual-color labeling, Nanotechnology oup.comnih.gov |

The versatility of dUTP and its modified forms makes it an indispensable compound in modern molecular biology, enabling researchers to achieve high levels of accuracy and sensitivity in their experiments.

Applications of Aminoallyl-dUTP for Fluorescent and Biotin Labeling

Aminoallyl-dUTP is a modified nucleotide that can be enzymatically incorporated into DNA. biotium.com The primary amino group on the aminoallyl modification provides a reactive site for subsequent labeling with molecules such as fluorescent dyes or biotin. apexbt.combiorbyt.com This two-step labeling process, where the aminoallyl-dUTP is first incorporated into the DNA and then coupled with a reactive dye or biotin, is often more cost-effective than using directly labeled nucleotides. genecopoeia.com

This method allows for the production of fluorescently or biotin-labeled DNA probes for various applications. The process involves enzymatically substituting dTTP with aminoallyl-dUTP during DNA synthesis reactions like Polymerase Chain Reaction (PCR), reverse transcription, or nick translation. apexbt.combiorbyt.comgenecopoeia.com The resulting amine-functionalized DNA can then be chemically labeled with amine-reactive fluorescent dyes for use in techniques like fluorescence in situ hybridization (FISH) and microarray analysis, or with biotin for purification or detection purposes. apexbt.comtandfonline.com

| Labeling Method | Description | Key Feature |

| Fluorescent Labeling | Aminoallyl-dUTP incorporated DNA is reacted with an amine-reactive fluorescent dye. | Enables visualization of DNA for applications like FISH and microarrays. apexbt.comtandfonline.com |

| Biotin Labeling | Aminoallyl-dUTP incorporated DNA is reacted with an amine-reactive biotin derivative. | Allows for strong and specific binding to streptavidin for purification or detection. apexbt.combiorbyt.com |

Methodologies for In Situ Hybridization (FISH) and Microarray Analysis with dUTP Probes

Fluorescent in situ hybridization (FISH) is a powerful technique used to visualize the location of specific DNA sequences on chromosomes. aatbio.comnih.gov Probes for FISH can be generated by incorporating fluorescently labeled dUTP. For instance, probes can be labeled with FITC-12-dUTP using methods like nick translation. ijmr.org.in The labeled probes are then hybridized to denatured chromosomal DNA on a slide. nih.gov The location of the probe, and thus the target DNA sequence, is then visualized using fluorescence microscopy. aatbio.com Multicolor FISH, which uses multiple probes labeled with different colored fluorophores, allows for the simultaneous detection of several target sequences. aatbio.comhistobiolab.com

Microarray analysis often utilizes cDNA probes labeled with fluorescent dyes. A two-step labeling method involving aminoallyl-dUTP has been shown to be effective for generating highly sensitive probes for this purpose. tandfonline.com In this method, aminoallyl-dUTP is incorporated into cDNA, which is then labeled with a fluorescent dye. Studies have shown that a higher degree of labeling, for instance, around eight dye molecules per 100 bases, can lead to brighter hybridization signals and better sensitivity in microarray experiments. tandfonline.com

Terminal Deoxynucleotidyl Transferase dUTP Nick End Labeling (TUNEL) Assay in Apoptosis Research

The Terminal Deoxynucleotidyl Transferase dUTP Nick End Labeling (TUNEL) assay is a widely used method for detecting DNA fragmentation, a hallmark of the later stages of apoptosis (programmed cell death). nih.goveuropa.euthermofisher.com The assay relies on the enzyme terminal deoxynucleotidyl transferase (TdT), which can add labeled dUTPs to the 3'-hydroxyl ends of DNA fragments in a template-independent manner. nih.govresearchgate.net

In the TUNEL assay, cells or tissue sections are fixed and permeabilized, then incubated with a mixture containing TdT and labeled dUTP. europa.eu The dUTP can be labeled with a fluorophore (like FITC or an Alexa Fluor dye) for fluorescent detection or with biotin for colorimetric detection. abpbio.comyeasenbio.com The intensity of the resulting signal is directly proportional to the amount of DNA fragmentation, allowing for the quantification of apoptotic cells. europa.eu This makes the TUNEL assay a valuable tool for studying apoptosis in various contexts, including developmental biology and cancer research. nih.goveuropa.eu

Contributions to DNA Sequencing Methodologies

The this compound plays a crucial role in modern DNA sequencing, particularly in strand-specific RNA sequencing (RNA-Seq). cd-genomics.comlarova.comjenabioscience.com In this method, dUTP is incorporated into the second strand of complementary DNA (cDNA) during its synthesis, effectively "marking" it. cd-genomics.comnih.govresearchgate.net This dUTP-containing strand can then be selectively degraded by the enzyme Uracil-DNA Glycosylase (UDG). cd-genomics.comnih.govresearchgate.net This process ensures that only the original first strand of the cDNA is amplified and sequenced, thereby preserving the strand-of-origin information of the RNA transcript. nih.govresearchgate.net This strand-specific information is critical for accurately identifying antisense transcripts and understanding the complexity of gene regulation. cd-genomics.com The dUTP-based method has been recognized for its high performance and simplicity in creating strand-specific RNA-Seq libraries. cd-genomics.com

Essential Role in cDNA Synthesis for Gene Expression Profiling

The synthesis of complementary DNA (cDNA) from messenger RNA (mRNA) is a fundamental step in gene expression profiling. nih.gov this compound is utilized in this process, often in the context of creating labeled probes for microarray analysis. One common method involves the direct incorporation of fluorescently labeled dUTP during the reverse transcription (RT) reaction to generate labeled cDNA. nih.gov

Alternatively, an indirect labeling method using aminoallyl-dUTP can be employed. genecopoeia.com In this approach, aminoallyl-dUTP is incorporated into the cDNA during synthesis. genecopoeia.com The resulting amine-modified cDNA can then be labeled with a fluorescent dye. genecopoeia.com This two-step process is not only economical but also allows for consistent and versatile labeling of cDNA probes for gene expression analysis. genecopoeia.comtandfonline.com

Facilitation of Site-Directed Mutagenesis Studies

Site-directed mutagenesis is a technique used to introduce specific, intentional changes into a DNA sequence. wikipedia.orgbioinnovatise.com One powerful method, known as Kunkel's method, utilizes dUTP to efficiently select for the desired mutations. wikipedia.org In this technique, the target DNA is cloned into a phagemid and propagated in an E. coli strain that is deficient in the enzymes dUTPase (dut) and uracil deglycosidase (udg). wikipedia.orgshivajicollege.ac.in

The dut deficiency leads to high intracellular levels of dUTP, which gets incorporated into the template DNA strand instead of dTTP. wikipedia.orgshivajicollege.ac.in The udg deficiency prevents the removal of this uracil. wikipedia.orgshivajicollege.ac.in A mutagenic oligonucleotide primer is then used to synthesize a new, complementary strand containing the desired mutation and normal dTTP. When this heteroduplex DNA is transformed into a wild-type E. coli strain (with functional dut and udg), the original uracil-containing template strand is degraded. wikipedia.org This results in a high proportion of the progeny DNA carrying the intended mutation. wikipedia.org

| Enzyme | Function in Kunkel's Method | Consequence of Deficiency |

| dUTPase (dut) | Breaks down dUTP | High levels of dUTP are incorporated into DNA. wikipedia.orgshivajicollege.ac.in |

| Uracil deglycosidase (udg) | Removes uracil from DNA | Incorporated uracil is not removed from the template strand. wikipedia.orgshivajicollege.ac.in |

Applications in Denaturing High-Performance Liquid Chromatography (DHPLC)

Denaturing High-Performance Liquid Chromatography (DHPLC) is a sensitive method for detecting single-nucleotide substitutions, deletions, and insertions in DNA. nih.govwikipedia.org The technique separates DNA fragments based on the differential retention of homoduplex and heteroduplex DNA under partially denaturing conditions. nih.gov

While the primary application of dUTP in this context is often in the PCR amplification step prior to DHPLC analysis, its role is significant. In some protocols, dUTP is included in the deoxynucleoside triphosphate (dNTP) mix for the PCR reaction. asm.org For instance, in the genotyping of the Hepatitis C virus, a PCR mix containing dUTP was used to amplify a region of the viral genome before analysis by DHPLC. asm.org The use of dUTP in the PCR step can be part of a strategy to prevent carryover contamination from previous PCR reactions, thereby ensuring the accuracy of the subsequent DHPLC analysis.

Considerations for Research Grade Dutp Sodium Salt Purity and Performance

Impact of Reagent Purity on Enzymatic Reactions and Assay Performance

The purity of deoxynucleoside triphosphates (dNTPs), including dUTP sodium salt, is a cornerstone for the success of numerous molecular biology applications. atzlabs.com The presence of impurities can significantly inhibit enzymatic reactions, leading to reduced sensitivity, lower yields, and potentially erroneous results. qiagen.combioline.com This is particularly critical in highly sensitive techniques such as quantitative PCR (qPCR), long-range PCR, and reverse transcription PCR (RT-PCR), where even minute amounts of contaminants can have a dramatic effect. atzlabs.comlaboaragon.commeridianbioscience.com

Common impurities in dNTP preparations can include:

Partially dephosphorylated forms: Deoxynucleoside diphosphates (dNDPs) and deoxynucleoside monophosphates (dNMPs) can be present due to degradation. bioline.com

Synthetic precursors and by-products: Remnants from the manufacturing process, such as pyrophosphates and nucleoside tetraphosphates, can inhibit DNA polymerase activity. atzlabs.combioline.com An excess of inorganic pyrophosphate can hinder DNA replication, while nucleoside tetraphosphates may cause chain termination, leading to smeared bands on a gel. atzlabs.com

Enzymatic inhibitors: Contamination with DNases, RNases, and proteases can degrade nucleic acid templates or the polymerase enzyme itself. bioline.comhzymesbiotech.com

Other nucleic acids: The presence of contaminating human or microbial DNA can lead to false-positive results, especially in low-copy number detection assays. bioline.comwestburg.eu

High-purity dUTP is essential for assays like carryover prevention in PCR. In this method, dUTP replaces thymidine (B127349) triphosphate (dTTP) during amplification. roche.comsigmaaldrich.com Before the next PCR run, the enzyme Uracil-DNA Glycosylase (UNG) is added to specifically degrade any dUTP-containing DNA from previous reactions, thus preventing false positives. bioline.comroche.com The efficiency of this system relies on the high-purity incorporation of dUTP and the absence of inhibitors that could affect either the polymerase or UNG activity. roche.com An imbalance in the dNTP mix or the presence of impurities can lead to incomplete amplification or incorrect base incorporation by the DNA polymerase. sigmaaldrich.com

The impact of purity on assay performance is summarized in the table below.

| Impurity Type | Potential Impact on Enzymatic Assays |

| dNDPs and dNMPs | Competitive inhibition of DNA polymerase; reduced reaction efficiency. |

| Pyrophosphates (PPi) | Inhibition of DNA polymerase, especially at high concentrations. atzlabs.com |

| Nucleoside Tetraphosphates | May cause premature chain termination, leading to incomplete products. atzlabs.com |

| DNases, RNases, Nickases | Degradation of DNA/RNA templates and primers; degradation of final product. hzymesbiotech.combioline.com |

| Protein Contaminants | Inhibition of polymerase activity; interference with Mg2+ concentration. qiagen.comresearchgate.net |

| Contaminating DNA | Source of false-positive results in sensitive PCR applications. westburg.eu |

Methodological Aspects of dUTP Synthesis for Research Applications

The production of high-purity dUTP for research applications involves sophisticated synthesis and purification methods. There are two primary approaches: chemical synthesis and enzymatic synthesis.

Chemical Synthesis: The classical method for preparing dNTPs is through the chemical triphosphorylation of the corresponding unprotected nucleoside (2'-deoxyuridine in this case). acs.org This process typically involves reacting the nucleoside with phosphoryl chloride (POCl₃), followed by treatment with pyrophosphate. acs.org While effective, chemical synthesis can lead to by-products such as nucleoside tetraphosphates and residual inorganic pyrophosphate, which can inhibit PCR. atzlabs.com Another chemical route involves palladium-catalyzed cross-coupling reactions of halogenated dNTPs to produce base-modified nucleotides. acs.orgresearchgate.net

Enzymatic Synthesis: Enzymatic synthesis is often preferred for producing ultra-pure dNTPs as it avoids many of the harsh conditions and by-products associated with chemical methods. atzlabs.combioline.com This process uses highly specific enzymes that phosphorylate the nucleoside in a stepwise manner, ensuring that only the triphosphate form is produced. atzlabs.com This method significantly reduces the presence of problematic impurities like pyrophosphates and tetraphosphates, resulting in a dUTP preparation with purity levels often exceeding 99%. meridianbioscience.combioline.com Many commercial suppliers emphasize that their highest-grade dNTPs are produced enzymatically to ensure minimal batch-to-batch variation and suitability for the most sensitive applications. meridianbioscience.combioline.com

Regardless of the synthesis method, the final product undergoes rigorous purification, typically using chromatographic techniques like ion-exchange chromatography and high-performance liquid chromatography (HPLC) to isolate the dUTP and remove any remaining precursors, by-products, or contaminants. acs.org

Stability Attributes and Preservation Strategies for this compound in Research Settings

The stability of this compound solutions is critical for maintaining their performance over time. The primary degradation pathway for dNTPs is the hydrolysis of the triphosphate chain, yielding dNDPs and dNMPs, which can inhibit enzymatic reactions. google.com

Several factors influence the stability of dUTP solutions:

Temperature: Long-term storage at -20°C is the standard recommendation for ensuring the stability of dNTP solutions for periods of 12 to 42 months. roche.comjenabioscience.comlarova.com Some suppliers state that thawing during transport does not negatively impact performance, but consistent low-temperature storage is key. meridianbioscience.com

pH: The pH of the solution is a crucial factor. dNTPs are most stable in a slightly alkaline buffer, typically between pH 7.5 and 8.5. atzlabs.comroche.com Solutions with a pH outside this range can be more prone to hydrolysis. google.com

Freeze-Thaw Cycles: Repeated cycles of freezing and thawing can degrade dNTPs and are strongly discouraged. bioline.commeridianbioscience.comsigmaaldrich.com To avoid this, it is recommended to aliquot the stock solution into smaller, single-use volumes. bioline.combaseclick.eu

Cation Form: While this article focuses on the sodium salt, it is noteworthy that some manufacturers supply dNTPs as lithium salts. Lithium salts are reported to have greater resistance to repeated freeze-thaw cycles and possess bacteriostatic properties that help maintain sterility. laboaragon.combioline.com

Preservation Strategies: To maximize the shelf-life and performance of this compound solutions, the following strategies are recommended:

Aliquoting: Upon receipt, divide the stock solution into smaller working aliquots to minimize freeze-thaw cycles of the main stock. bioline.combaseclick.eu

Proper Storage: Store all aliquots at a constant temperature of -20°C or lower for long-term preservation. roche.comlarova.com

Handling: When in use, thaw aliquots on ice and keep them on ice throughout the experiment setup to prevent degradation. sigmaaldrich.com Briefly vortex and centrifuge the tube before use to ensure homogeneity and collect the contents. bioline.com

pH Maintenance: Ensure the dUTP is stored in a properly buffered solution (pH 7.5-8.5) to maintain stability. atzlabs.comroche.com

| Parameter | Recommendation for Optimal Stability | Rationale |

| Storage Temperature | -15°C to -25°C | Minimizes chemical degradation (hydrolysis) of the triphosphate chain. roche.com |

| pH of Solution | 7.5 - 8.5 | Optimal range for preventing acid or base-catalyzed hydrolysis. atzlabs.comgoogle.com |

| Freeze-Thaw Cycles | Avoid repeated cycles; aliquot into single-use volumes. | Physical stress from ice crystal formation can degrade the molecule. bioline.comsigmaaldrich.com |

| Handling | Thaw and keep on ice during use. | Reduces exposure to higher temperatures that accelerate degradation. sigmaaldrich.com |

Quality Control and Functional Testing Protocols in Molecular Assays

To ensure that research-grade this compound meets the high standards required for sensitive molecular assays, manufacturers implement stringent quality control (QC) and functional testing protocols. hzymesbiotech.comroche.com These protocols are designed to verify purity, concentration, and performance in relevant applications.

Key QC tests include:

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of dUTP, ensuring it is free from dUDP, dUMP, and other nucleotide-based impurities. hzymesbiotech.comroche.com A purity of ≥99% is a common specification for high-quality lots. roche.comlarova.com

Absence of Contaminating Enzymes: Lots are tested for the presence of contaminating DNases, RNases, proteases, and nicking activity. bioline.comroche.combioline.com This is often done by incubating the dUTP solution with specific substrates (e.g., DNA fragments, RNA transcripts) and then analyzing for degradation via gel electrophoresis. synthesisgene.comthermofisher.com

Concentration Verification: The concentration is typically verified using UV spectrophotometry, based on the absorbance at 260 nm (A₂₆₀). roche.comsynthesisgene.com

pH Measurement: The pH of the solution is confirmed to be within the optimal range for stability (e.g., 8.1-8.5). roche.comroche.com

Beyond these analytical checks, functional validation is crucial. This involves testing the dUTP in the very applications for which it is designed. A common functional test is its performance in a PCR or RT-PCR assay. roche.comsynthesisgene.com For example, a batch of dUTP might be used to amplify a known target, such as the human dystrophin gene or the β-actin gene, to confirm that it supports efficient and specific amplification and yields the expected product. atzlabs.comroche.com Long-range PCR is considered one of the most stringent tests for dNTP quality, as it is highly sensitive to inhibitors and impurities. atzlabs.com

Many suppliers operate under certified quality management systems like ISO 13485 or follow Good Manufacturing Practice (GMP) guidelines to ensure high lot-to-lot consistency, which is critical for reproducible results in research and diagnostic development. hzymesbiotech.commeridianbioscience.comroche.comthermofisher.com

Analytical Techniques for Assessing dUTP Purity and Concentration in Research Reagents

A suite of sophisticated analytical techniques is employed to rigorously assess the purity and concentration of this compound, ensuring its suitability for research.

High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity. hzymesbiotech.comwestburg.eu HPLC can separate dUTP from closely related compounds like dUDP, dUMP, and other nucleotide impurities. roche.com By comparing the peak area of dUTP to the areas of any impurity peaks, a quantitative purity value (e.g., >99%) can be determined. larova.comsynthesisgene.comsolisbiodyne.com

UV Spectrophotometry: This technique is used for routine concentration determination. qiagen.com The concentration of a dUTP solution is calculated by measuring its absorbance at its maximum wavelength (λmax), which is approximately 262 nm at neutral pH. larova.comjenabioscience.com The absorbance ratios A₂₅₀/A₂₆₀ and A₂₈₀/A₂₆₀ are also measured as indicators of purity. roche.com For dUTP, these ratios are expected to be within a specific range (e.g., A₂₅₀/A₂₆₀ of 0.74±0.02 and A₂₈₀/A₂₆₀ of 0.38±0.02), with deviations suggesting the presence of contaminants. roche.comsynthesisgene.com

Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides highly accurate mass determination, confirming the identity and integrity of the dUTP molecule. nih.govrssl.com It is exceptionally sensitive and specific, capable of detecting trace-level impurities and modifications that might be missed by other methods. creative-proteomics.com Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used for the analysis of nucleotides. creative-proteomics.comspectroscopyworld.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for routine QC, NMR can be used to detect impurities that are difficult to identify with HPLC, such as inorganic pyrophosphate. atzlabs.com

The combination of these techniques provides a comprehensive profile of the this compound reagent, verifying its identity, concentration, and purity to ensure reliable performance in demanding research applications.

Q & A

Q. What is the role of dUTP sodium salt in PCR, and how does its incorporation differ from dTTP?

this compound replaces dTTP during DNA replication, introducing uracil into the amplified DNA. This substitution enables post-PCR contamination control via Uracil-DNA Glycosylase (UNG), which hydrolyzes uracil-containing DNA from prior reactions. Unlike dTTP, dUTP pairs with dATP, requiring adjustments in primer design and buffer composition to maintain replication fidelity .

Q. How should this compound be stored to ensure stability in molecular workflows?

Store this compound at -20°C in pH 7.5–8.2 buffers to prevent hydrolysis into dUDP/dUMP. Avoid repeated freeze-thaw cycles, as temperature fluctuations alter pH in sodium salts, compromising stability. For long-term storage, aliquot solutions and use lithium salts if pH stability during freeze-thaw is critical .

Q. What purity criteria are essential for this compound in sensitive PCR applications?

High-performance liquid chromatography (HPLC) purity >99% is critical to avoid inhibitors like pyrophosphates or modified nucleotides. Enzymatically synthesized dUTP (vs. chemical synthesis) reduces contaminants, ensuring reliable amplification in long-template or quantitative PCR .

Q. What are standard this compound concentrations in PCR master mixes, and how are they prepared?

A final concentration of 0.2 mM dUTP is typical. For a 50 µL reaction, dilute 100 mM stock (sodium salt) by adding 0.1 µL. Premixes (e.g., 10 mM dATP/dCTP/dGTP + 20 mM dUTP) simplify setup but require validation for Mg²⁺ and buffer compatibility .

Advanced Questions

Q. How can this compound substitution for dTTP be optimized to prevent carryover contamination in high-throughput workflows?

Incorporate 0.2–0.3 mM this compound into the PCR mix and pretreat reactions with UNG (0.1–1 U/µL) at 37°C for 10 minutes. Deactivate UNG at 95°C before amplification. Validate primer Tm adjustments due to uracil’s lower thermal stability compared to thymine .

Q. What experimental trade-offs exist between sodium and lithium salt formulations of dUTP?

Sodium salts are cost-effective but prone to pH shifts during freeze-thaw, risking hydrolysis. Lithium salts maintain pH stability across temperatures, enhancing shelf life, but may introduce salt-induced artifacts in sequencing. Use lithium salts for long-term storage or applications requiring sterile conditions .

Q. How does this compound hydrolysis under acidic conditions impact RT-PCR, and how can this be mitigated?

Acidic pH (<7.0) hydrolyzes dUTP into inactive dUDP/dUMP, reducing amplification efficiency. Use buffered solutions (e.g., Tris-HCl, pH 8.0) and avoid acidic reagents (e.g.,某些lysis buffers). Pre-test dUTP integrity via HPLC if unexpected amplification failure occurs .

Q. What methodologies enable post-PCR labeling of this compound-modified DNA for downstream applications?

Aminoallyl-dUTP sodium salt can be enzymatically incorporated during PCR. Post-amplification, conjugate amine-reactive probes (e.g., Cy3-NHS ester) via carbodiimide chemistry. Purify labeled DNA using ethanol precipitation to remove unincorporated dyes .

Q. How do enzyme-synthesized dUTP sodium salts reduce inhibitors compared to chemically synthesized alternatives?

Enzymatic synthesis eliminates tetraphosphates and pyrophosphates, common PCR inhibitors in chemically produced dUTP. Validate synthesis methods via mass spectrometry and anion-exchange chromatography to confirm absence of deamination byproducts (e.g., dCTP contamination) .

Q. What troubleshooting steps address inconsistent amplification when using this compound in long-template PCR?

Increase dUTP concentration to 0.3–0.4 mM to compensate for uracil’s lower incorporation efficiency. Optimize Mg²⁺ (1.5–3.0 mM) and enhance polymerase processivity with additives like DMSO (3–5%). Pre-treat templates with UNG to rule out contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.